Cas no 84283-09-0 (8-(1,1'-Biphenyl-4-ylamino)-2'-deoxyadenosine)

84283-09-0 structure
Product name:8-(1,1'-Biphenyl-4-ylamino)-2'-deoxyadenosine
8-(1,1'-Biphenyl-4-ylamino)-2'-deoxyadenosine Chemical and Physical Properties
Names and Identifiers
-
- Adenosine,8-([1,1'-biphenyl]-4-ylamino)-2'-deoxy- (9CI)
- (2R,3S,5R)-5-[6-amino-8-(4-phenylanilino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol
- 8-((1,1'-Biphenyl)-4-ylamino)-2'-deoxyadenosine
- N-(Deoxyadenosin-8-yl)-4-aminobiphenyl
- DTXSID30233243
- (2R,3S,5R)-5-(8-([1,1'-Biphenyl]-4-ylamino)-6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
- (2R,3S,5R)-5-[6-amino-8-({[1,1'-biphenyl]-4-yl}amino)-9H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol
- 84283-09-0
- Adenosine, 8-((1,1'-biphenyl)-4-ylamino)-2'-deoxy-
- 8-(1,1'-Biphenyl-4-ylamino)-2'-deoxyadenosine
-
- Inchi: InChI=1S/C22H22N6O3/c23-20-19-21(25-12-24-20)28(18-10-16(30)17(11-29)31-18)22(27-19)26-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,12,16-18,29-30H,10-11H2,(H,26,27)(H2,23,24,25)/t16-,17+,18+/m0/s1
- InChI Key: ZMDIPFGNSFFLHV-RCCFBDPRSA-N
- SMILES: C1C(C(OC1N2C3=NC=NC(=C3N=C2NC4=CC=C(C=C4)C5=CC=CC=C5)N)CO)O
Computed Properties
- Exact Mass: 418.17533859g/mol
- Monoisotopic Mass: 418.17533859g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 31
- Rotatable Bond Count: 5
- Complexity: 586
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 131Ų
8-(1,1'-Biphenyl-4-ylamino)-2'-deoxyadenosine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B522605-10mg |
8-([1,1'-Biphenyl]-4-ylamino)-2'-deoxyadenosine |
84283-09-0 | 10mg |
$ 6492.00 | 2023-04-18 | ||
TRC | B522605-25mg |
8-([1,1'-Biphenyl]-4-ylamino)-2'-deoxyadenosine |
84283-09-0 | 25mg |
$ 7600.00 | 2023-09-08 |
8-(1,1'-Biphenyl-4-ylamino)-2'-deoxyadenosine Related Literature
-
1. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
84283-09-0 (8-(1,1'-Biphenyl-4-ylamino)-2'-deoxyadenosine) Related Products
- 1361116-20-2(5-Methyl-2-(piperidin-4-ylmethyl)pyridine;dihydrochloride)
- 1248305-11-4(3-Bromo-2-(piperidin-4-ylmethoxy)pyridine)
- 894005-20-0(1-(4-nitrophenyl)-2-{6-(pyridin-4-yl)pyridazin-3-ylsulfanyl}ethan-1-one)
- 2137517-90-7(sodium 1-phenyl-1H-1,2,3-triazole-5-sulfinate)
- 868256-12-6(3-[(4-CHLOROPHENYL)SULFONYL]-1-(2-NAPHTHYL)-1-PROPANONE)
- 2093153-97-8(N-(Amino-PEG4)-N-bis(PEG4-t-butyl ester))
- 87488-85-5(Benzenesulfonyl chloride, 2-(1H-pyrazol-1-yl)-)
- 1841283-86-0((3S)-3-Amino-3-(4-iodophenyl)propanamide)
- 1339515-98-8(2-chloro-N-methyl-N-2-(methylamino)ethylpyridine-4-carboxamide)
- 1805234-09-6(Methyl 2-chloromethyl-3-cyano-5-(trifluoromethoxy)phenylacetate)
Recommended suppliers
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
CN Supplier
Bulk

Handan Zechi Trading Co., Ltd
Gold Member
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
CN Supplier
Bulk

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Gold Member
CN Supplier
Bulk
